

"2-Amino-5-bromo-3-(diethylamino)pyrazine" molecular weight and formula

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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-(diethylamino)pyrazine

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Technical Guide: 2-Amino-5-bromo-3-(diethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **2-Amino-5-bromo-3-(diethylamino)pyrazine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents a generalized synthetic approach and a conceptual workflow for its application in drug discovery, based on established principles for similar pyrazine derivatives.

Core Molecular Data

The fundamental molecular properties of **2-Amino-5-bromo-3-(diethylamino)pyrazine** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value	Citation(s)
Molecular Formula	C ₈ H ₁₃ BrN ₄	[1][2]
Molecular Weight	245.12 g/mol	[1]
CAS Number	912773-09-2	[1][2]

Synthetic Protocol: A Generalized Approach

A specific, peer-reviewed synthesis protocol for **2-Amino-5-bromo-3-(diethylamino)pyrazine** is not readily available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted aminopyrazines. The following is a generalized, hypothetical protocol.

Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It is based on the synthesis of structurally related compounds such as 2-amino-3-bromo-5-methylpyrazine.[3] Optimization and safety assessments are required before implementation.

Objective: To synthesize **2-Amino-5-bromo-3-(diethylamino)pyrazine** from a suitable aminopyrazine precursor.

Reaction Scheme (Hypothetical):

Starting Material: 2,3-diaminopyrazine -> Step 1: Diethylation -> Step 2: Bromination

Materials:

- 2,3-Diamino-5-bromopyrazine (as a potential starting material)
- Diethylamine
- A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
- An appropriate solvent (e.g., Dichloromethane (DCM), Acetonitrile)
- A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

- Standard laboratory glassware and safety equipment

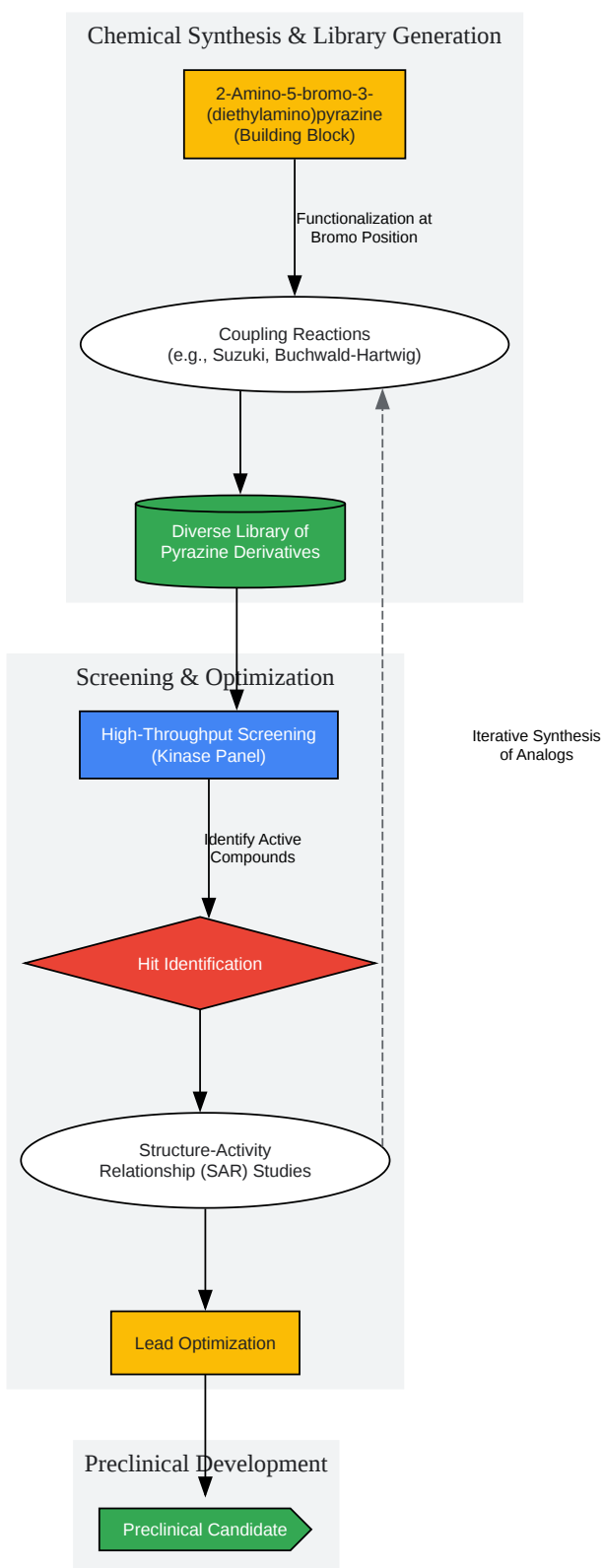
Experimental Procedure (Generalized):

- Selective Diethylamination:
 - Dissolve the starting aminopyrazine in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
 - Add the non-nucleophilic base to the reaction mixture.
 - Slowly add diethylamine to the mixture. The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate.
 - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Bromination:
 - Once the initial amination is complete, cool the reaction mixture in an ice bath.
 - Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the cooled mixture. The regioselectivity of the bromination will be directed by the existing amino and diethylamino groups.
 - Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until the starting material is consumed, as indicated by TLC or LC-MS.
- Work-up and Purification:
 - Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium thiosulfate solution if bromine was used).
 - Perform an aqueous work-up to remove inorganic byproducts. Extract the aqueous layer with an organic solvent (e.g., DCM).
 - Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, **2-Amino-5-bromo-3-(diethylamino)pyrazine**.
- Characterization:
 - Confirm the identity and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Drug Discovery: A Conceptual Workflow

While specific signaling pathways involving **2-Amino-5-bromo-3-(diethylamino)pyrazine** are not documented, its structural features are characteristic of intermediates used in the synthesis of kinase inhibitors.^{[1][4]} The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program targeting kinases.



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Caption: Conceptual workflow for the use of **2-Amino-5-bromo-3-(diethylamino)pyrazine** in kinase inhibitor discovery.

This diagram outlines a logical progression from using the title compound as a chemical starting material, or "building block," through various stages of a typical drug discovery pipeline. The bromine atom provides a reactive handle for introducing diverse chemical functionalities via cross-coupling reactions, enabling the generation of a library of related compounds. This library can then be screened against a panel of protein kinases to identify "hits," which are subsequently optimized through iterative cycles of synthesis and biological testing (Structure-Activity Relationship studies) to develop a potent and selective preclinical candidate.

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